molecular formula C19H20N4O B2737426 3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide CAS No. 2094242-70-1

3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide

Cat. No.: B2737426
CAS No.: 2094242-70-1
M. Wt: 320.396
InChI Key: DEOKSANPFNQSKB-UHFFFAOYSA-N
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Description

3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an amino group, a phenyl group, and a carboxamide group, along with a cyanocyclohexyl moiety. Its unique structure makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyanocyclohexyl moiety can be reduced to form primary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines and other reduced forms.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-({2-[(1-Cyanocyclohexyl)amino]ethyl}amino)cyclohexanecarbonitrile: Shares the cyanocyclohexyl moiety but differs in the rest of the structure.

    3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide: Contains a similar cyanocyclohexyl group but has different substituents on the benzamide ring.

Uniqueness

3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-13-19(10-5-2-6-11-19)23-18(24)15-9-12-22-17(16(15)21)14-7-3-1-4-8-14/h1,3-4,7-9,12H,2,5-6,10-11,21H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOKSANPFNQSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=C(C(=NC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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